molecular formula C12H10OS B8497598 4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine

4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine

Cat. No.: B8497598
M. Wt: 202.27 g/mol
InChI Key: TXFXKQCGTGRMER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine (CAS 1189816-07-6) is a high-value fused heterocyclic compound serving as a key synthetic intermediate in medicinal chemistry. This compound features a benzene ring fused to a dihydrothienooxepine structure, making it a versatile scaffold for constructing more complex molecules. Its core structure is closely related to dibenzo[b,f]thieno[2,3-d]oxepine derivatives, which have been identified as potent inhibitors of pro-inflammatory cytokine production, such as tumor necrosis factor-α (TNF-α) and interleukin-1 (IL-1), highlighting its significant potential in anti-inflammatory drug discovery research . Furthermore, the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine scaffold, a related pharmacophore, has demonstrated a wide range of biological activities in scientific studies, including anti-tumor, anti-viral, and anti-diabetic properties . Researchers utilize this compound as a critical precursor in the design and synthesis of novel therapeutic agents. Its mechanism of action in derived compounds is often linked to the inhibition of key signaling pathways, such as NF-κB and MAPK, which are central to inflammation and cell proliferation . This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10OS

Molecular Weight

202.27 g/mol

IUPAC Name

4,5-dihydrothieno[3,2-d][1]benzoxepine

InChI

InChI=1S/C12H10OS/c1-2-4-11-10(3-1)12-9(5-7-13-11)6-8-14-12/h1-4,6,8H,5,7H2

InChI Key

TXFXKQCGTGRMER-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC=CC=C2C3=C1C=CS3

Origin of Product

United States

Synthetic Methodologies for 4,5 Dihydrobenzo B Thieno 2,3 D Oxepine and Its Analogues

Strategies for Core Scaffold Construction

The assembly of the dihydrobenzo[b]thieno[2,3-d]oxepine core relies on synthetic routes that can be broadly categorized as either convergent, where pre-functionalized fragments are joined, or linear, involving the gradual buildup of the ring system through annulation and cyclization.

Convergent Synthetic Approaches

Convergent strategies offer an efficient means to construct complex molecules by bringing together advanced intermediates late in the synthetic sequence. For the dihydrobenzothienooxepine scaffold, these methods typically involve forming a key carbon-carbon or carbon-heteroatom bond to unite two heterocyclic precursors.

Palladium-catalyzed direct C–H arylation has emerged as a powerful tool in organic synthesis, allowing for the formation of C-C bonds without the need for pre-activated substrates like organometallic reagents. This approach can be envisioned for the intramolecular cyclization to form the oxepine ring. In a hypothetical pathway, a suitably substituted benzo[b]thiophene derivative bearing an aryloxy side chain could undergo intramolecular C-H activation and subsequent arylation to forge the seven-membered ring.

While direct examples for this specific scaffold are not prevalent, related transformations on similar heterocyclic systems have been well-documented. For instance, palladium(II)-catalyzed oxidative cross-coupling of benzo[b]thiophene 1,1-dioxides with arylboronic acids demonstrates the feasibility of C-H activation at the C2-position of the benzothiophene (B83047) core. nih.gov Such reactions often employ a palladium catalyst like palladium acetate (B1210297) (Pd(OAc)₂) in the presence of an oxidant and a suitable ligand. nih.govnih.gov The extension of this methodology to an intramolecular variant would provide an atom-economical route to the target dihydrobenzothienooxepine system.

Table 1: Representative Conditions for Palladium-Catalyzed Direct Arylation

Component Example
Catalyst Palladium Acetate (Pd(OAc)₂)
Ligand Triphenylphosphine (PPh₃) or specialized phosphine (B1218219) ligands
Base Potassium Pivalate (PivOK) or Potassium Carbonate (K₂CO₃)
Solvent Toluene, Xylene, or Dimethyl Sulfoxide (DMSO)

| Temperature | Typically elevated (e.g., 110-130°C) |

The Boulton–Katritzky rearrangement is a versatile thermal or acid/base-catalyzed reaction that involves the transformation of one heterocyclic system into another through a sequence of ring-opening and ring-closure steps. researchgate.netorganic-chemistry.org This rearrangement typically involves a five-membered heterocyclic ring containing a specific side chain that facilitates the transformation into a new heterocyclic structure. nih.gov

In the context of assembling the dihydrobenzothienooxepine scaffold, one could conceptualize a strategy where a precursor, such as a suitably substituted 1,2,4-oxadiazole (B8745197) attached to a benzothiophene moiety, undergoes rearrangement. nih.govresearchgate.net The reaction proceeds through a recyclization mechanism that could potentially be designed to form the seven-membered oxepine ring. researchgate.net Although this represents a more unconventional approach for this specific target, the Boulton-Katritzky rearrangement is a known method for scaffold hopping and creating novel heterocyclic frameworks from readily available starting materials. organic-chemistry.org The reaction conditions are often mild, making it an attractive potential strategy. researchgate.net

The Negishi cross-coupling reaction is a highly effective method for forming carbon-carbon bonds between sp²-hybridized centers. organic-chemistry.org This reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a palladium or nickel catalyst. rsc.org For the synthesis of the dihydrobenzothienooxepine core, a Negishi coupling could be employed to create the crucial biaryl linkage between a benzothiophene unit and a benzene (B151609) derivative, which would then be followed by a ring-closing step to form the oxepine ring.

The general strategy would involve the preparation of a zincate from a halogenated benzothiophene (or vice versa) and its subsequent coupling with a halogenated phenoxy precursor. The power of the Negishi reaction lies in its high functional group tolerance and the relatively high reactivity of the organozinc nucleophiles. organic-chemistry.org A typical catalyst system involves a palladium source such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a phosphine ligand like tricyclopentylphosphine (B1587364) (PCyp₃). organic-chemistry.org

Table 2: Typical Components for a Negishi Cross-Coupling Reaction

Component Role Example
Catalyst Precursor Source of active Pd(0) catalyst Pd₂(dba)₃
Ligand Stabilizes the catalyst and facilitates the catalytic cycle Tricyclopentylphosphine (PCyp₃) or Triphenylphosphine (PPh₃)
Organometallic Reagent Nucleophilic coupling partner Aryl or Heteroarylzinc Halide
Electrophile Electrophilic coupling partner Aryl or Heteroaryl Halide/Triflate

| Solvent | Reaction Medium | Tetrahydrofuran (THF), N-Methyl-2-pyrrolidone (NMP) |

Annulation and Cyclization Pathways to Dihydrobenzothienooxepines

Annulation strategies involve the formation of a new ring onto an existing molecular framework. These methods are particularly useful for constructing fused heterocyclic systems like the target compound.

A direct and efficient method for constructing the seven-membered oxepine ring fused to a benzothiophene core is through a [4+3] annulation (or cycloaddition) reaction. This strategy involves reacting a four-atom π-system with a three-atom component to generate a seven-membered ring in a single step.

Specifically, the synthesis of benzo organic-chemistry.orgresearchgate.netthieno[3,2-b]oxepines, close analogues of the target structure, has been achieved through the [4+3] annulation of sulfur ylides. researchgate.net In this approach, a sulfur ylide acts as the three-atom component, reacting with a suitable four-atom electrophilic partner derived from the benzothiophene scaffold. This methodology provides a powerful and convergent route to the fused thieno-oxepine core structure, often with good control over regioselectivity. The reaction capitalizes on the unique reactivity of sulfur ylides to build complex ring systems efficiently. researchgate.net

Domino Reactions in the Synthesis of Benzothiophene-Fused Heterocycles

Domino reactions, also known as cascade reactions, are highly efficient processes that involve the formation of multiple chemical bonds in a single synthetic operation. These reactions are instrumental in constructing complex molecular architectures from simple starting materials, minimizing waste and improving atom economy.

In the context of benzothiophene-fused heterocycles, domino strategies have been developed to create a diverse range of structures. One notable example is a stereotunable three-component domino reaction involving thioisatin, 2-bromo-1-phenylethan-1-one, and cyclohexane-1,2-diamine. This catalyst-free approach allows for the synthesis of various benzothiophene-fused polycycles by adjusting the stereochemistry of the diamine component. Another efficient domino protocol is used to synthesize 3-amino-2-formyl-functionalized benzothiophenes. These intermediates serve as versatile building blocks for a library of novel scaffolds, including pyridine-fused benzothiophenes, through subsequent reactions like the Friedländer annulation.

A further example is the K2CO3-promoted tunable domino reaction between thioisatins and α-bromoketones. This method proceeds through a C–S bond cleavage followed by a series of condensation reactions to yield benzothiophene-fused pyranones and other related heterocycles.

Methods for Constructing Related Oxepine Systems (e.g., Dibenzo[b,f]oxepines)

The construction of the seven-membered oxepine ring is a critical step in the synthesis of 4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine and its analogues. Methodologies developed for related systems, particularly dibenzo[b,f]oxepines, provide a foundational understanding of effective cyclization strategies. nih.govnih.gov A variety of synthetic routes have been established, each with its own advantages. mdpi.com

Common Synthetic Strategies for Dibenzo[b,f]oxepines:

MethodDescriptionKey Reagents/ConditionsYields
Intramolecular SNAr Nucleophilic aromatic substitution where a hydroxyl group displaces a nitro group on an adjacent aromatic ring of a stilbene (B7821643) derivative. mdpi.comSodium azide (B81097) environment88-95% mdpi.com
Ullmann Coupling / RCM A two-step process involving a copper-catalyzed Ullmann etherification to form a diaryl ether, followed by a Ring-Closing Metathesis (RCM) to form the oxepine ring. nih.govCuI, Cs2CO3; Grubbs catalyst65-85%
McMurry Reaction An intramolecular reductive coupling of two aldehyde groups on a diaryl ether substrate to form the central double bond of the oxepine ring. mdpi.comTiCl4/Zn in THF53-55% mdpi.com
Wagner-Meerwein Rearrangement Ring expansion of a 9-hydroxyalkylxanthene precursor, where a carbocation rearrangement leads to the seven-membered ring. nih.govPhosphorus (V) oxide in xyleneN/A
Cascade Reaction A one-pot process involving nucleophilic aromatic substitution followed by an intramolecular Knoevenagel condensation. nih.govmdpi.comTransition-metal-free conditions77% nih.govmdpi.com

These methods highlight the diverse approaches available for forming the oxepine ring, a key structural feature of the target compound.

Functionalization and Derivatization Techniques

Once the core structure of this compound is synthesized, its chemical properties can be modified by introducing various functional groups. These derivatization techniques are crucial for tuning the molecule's characteristics for specific applications. While literature specifically detailing the functionalization of this exact scaffold is limited, the synthesis of its derivatives can be achieved through well-established and predictable chemical transformations based on its structural components.

Synthesis of Carboxamide Derivatives

The preparation of carboxamide derivatives typically proceeds from a carboxylic acid precursor. The key intermediate, this compound-2-carboxylic acid, can be converted into its more reactive acid chloride form, this compound-2-carbonyl chloride.

This acid chloride is a versatile intermediate for the synthesis of a wide range of carboxamides. The general method involves the reaction of the acid chloride with a primary or secondary amine in the presence of a base to neutralize the HCl byproduct. This is a standard and high-yielding amidation reaction.

General Reaction Scheme for Carboxamide Synthesis: Step 1 (Activation): this compound-2-carboxylic acid + SOCl₂ (Thionyl chloride) → this compound-2-carbonyl chloride

Step 2 (Amidation): this compound-2-carbonyl chloride + R¹R²NH (Amine) → N,N-R¹,R²-(this compound-2-carboxamide)

This approach allows for the introduction of diverse substituents (R¹ and R²) onto the carboxamide nitrogen, enabling fine-tuning of the molecule's properties.

Preparation of Acid and Alcohol Derivatives

The carboxylic acid and alcohol derivatives are fundamental functionalized forms of the parent compound.

Carboxylic Acid Derivatives: The synthesis of this compound-2-carboxylic acid is the primary step for many other derivatizations. This can be achieved through methods such as the oxidation of a corresponding methyl group at the 2-position or by carboxylation of an organometallic intermediate (e.g., a lithiated species).

Alcohol Derivatives: The corresponding primary alcohol, (4,5-dihydrobenzo[b]thieno[2,3-d]oxepin-2-yl)methanol, can be readily prepared by the reduction of the carboxylic acid. Powerful reducing agents are typically required for this transformation.

Methods for Preparing Acid and Alcohol Derivatives:

DerivativeStarting MaterialReagents
Carboxylic Acid2-Methyl-4,5-dihydrobenzo[b]thieno[2,3-d]oxepineKMnO₄ or other strong oxidizing agents
AlcoholThis compound-2-carboxylic acidLiAlH₄ or BH₃·THF

Development of Aminoalkoxy Analogues

Aminoalkoxy analogues are characterized by an ether linkage with a terminal amino group (–O-(CH₂)n-NR¹R²). The synthesis of these derivatives typically involves a nucleophilic substitution reaction. A common strategy is to first introduce a hydroxyl group onto one of the aromatic rings of the core structure, which can then be alkylated.

Alternatively, a halogenated derivative can be used as the starting point. The Williamson ether synthesis is a classic method where a deprotonated alcohol (alkoxide) reacts with a haloalkane bearing a terminal amine (or a protected amine).

Plausible Synthetic Route for Aminoalkoxy Analogues:

Hydroxylation/Halogenation: Introduction of a hydroxyl or halogen group onto the aromatic portion of the this compound scaffold.

Alkylation: Reaction of the hydroxylated intermediate with a dihaloalkane (e.g., 1-bromo-2-chloroethane) under basic conditions to form a haloalkoxy intermediate.

Amination: Nucleophilic substitution of the terminal halogen with a desired amine (R¹R²NH) to yield the final aminoalkoxy analogue.

Strategies for Introducing Halogenated Moieties

Introducing halogen atoms (F, Cl, Br, I) onto the heterocyclic core can significantly alter its electronic properties. For aromatic systems like the benzothiophene portion of the molecule, electrophilic aromatic substitution is the most common method for halogenation.

The reactivity and regioselectivity of the halogenation reaction depend on the specific halogenating agent used and the reaction conditions. The benzothiophene ring system is generally susceptible to electrophilic attack.

Common Halogenating Agents and Reactions:

HalogenReagentReaction Type
Bromine N-Bromosuccinimide (NBS)Electrophilic Aromatic Bromination
Chlorine N-Chlorosuccinimide (NCS)Electrophilic Aromatic Chlorination
Iodine N-Iodosuccinimide (NIS)Electrophilic Aromatic Iodination

These reactions typically proceed in the presence of a suitable solvent and may sometimes require a catalyst. The precise position of halogenation on the this compound ring would need to be determined experimentally.

Synthesis of Pyrazole (B372694) Derivatives from Related Intermediates

The construction of pyrazole rings fused to or substituted on thiophene (B33073) systems is a well-established area of heterocyclic chemistry. While a direct synthesis from this compound is not documented, analogous pyrazole syntheses often proceed from activated thiophene precursors.

A common strategy involves the use of a β-ketoester or a related 1,3-dicarbonyl compound derived from a thiophene core. For instance, the synthesis of thieno[2,3-c]pyrazoles can be initiated from a 5-chloro-1,3-disubstituted-1H-pyrazole-4-carboxaldehyde. This aldehyde can undergo reactions to introduce a thioacetate (B1230152) group, which then serves as a precursor for the thiophene ring formation.

The general synthetic approach can be summarized in the following steps:

Functionalization of a pre-existing pyrazole ring, for example, through Vilsmeier-Haack formylation.

Introduction of a sulfur-containing side chain.

Intramolecular cyclization to form the fused thiophene ring.

Alternatively, a thiophene derivative bearing appropriate functional groups can be used as a starting material to build the pyrazole ring. This often involves the reaction of a hydrazine (B178648) with a 1,3-dielectrophilic synthon on the thiophene scaffold.

Table 1: Key Intermediates and Reagents in Thieno[2,3-c]pyrazole Synthesis

Intermediate/ReagentRole in Synthesis
5-Chloro-1,3-diphenyl-1H-pyrazole-4-carboxaldehydeStarting material for pyrazole-fused thiophenes
Hydrazine hydrateSource of nitrogen atoms for the pyrazole ring
Ethyl thioglycolateReagent for introducing the sulfur and adjacent carbon atoms
Sodium ethoxideBase catalyst for cyclization reactions

Construction of Thieno[2,3-d]pyrimidine (B153573) Derivatives

The synthesis of thieno[2,3-d]pyrimidine derivatives is extensively reported, often starting from 2-aminothiophene-3-carbonitriles or 2-aminothiophene-3-carboxamides. These versatile intermediates can be obtained through the Gewald reaction.

One of the most prevalent methods for the construction of the pyrimidine (B1678525) ring involves the cyclization of 2-acylaminothiophene-3-carboxamide derivatives in the presence of a base. nih.gov This approach allows for the introduction of various substituents on the pyrimidine ring, depending on the nature of the acyl group.

Another widely used methodology is the nucleophilic substitution of 4-chloro-thieno[2,3-d]pyrimidines. nih.gov The chloro group at the 4-position is highly reactive and can be readily displaced by a variety of nucleophiles, including amines, to afford a diverse range of 4-substituted thieno[2,3-d]pyrimidines. nih.gov The starting 4-chlorothieno[2,3-d]pyrimidines are typically prepared by the chlorination of the corresponding 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidines using reagents such as phosphoryl chloride. nih.gov

Table 2: Common Synthetic Routes to Thieno[2,3-d]pyrimidine Derivatives

Starting MaterialKey TransformationProduct Type
2-Acylaminothiophene-3-carboxamideBase-catalyzed cyclization4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidines
4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidineChlorination with POCl₃4-Chlorothieno[2,3-d]pyrimidine
4-Chlorothieno[2,3-d]pyrimidineNucleophilic substitution with amines4-Alkylamino- or 4-Arylaminothieno[2,3-d]pyrimidines
2-Aminothiophene-3-carbonitrileReaction with formamide (B127407) or other one-carbon synthonsThieno[2,3-d]pyrimidin-4-amines

The reactivity of these systems allows for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science.

Structural Characterization and Spectroscopic Analysis of 4,5 Dihydrobenzo B Thieno 2,3 D Oxepine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework. For derivatives of the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine system, various NMR experiments provide critical data on proton environments, carbon skeletons, and the presence of other NMR-active nuclei like fluorine.

Proton NMR (¹H NMR) is instrumental in identifying the electronic environment of hydrogen atoms within a molecule, offering insights into connectivity and stereochemistry. In the analysis of related heterocyclic systems like tetrahydrobenzo researchgate.netmdpi.comthieno[2,3-d]pyrimidine (B153573) derivatives, ¹H NMR spectra show characteristic signals for different parts of the molecule. nih.gov For instance, protons on the pyrimidine (B1678525) ring of a thieno[2,3-d]pyrimidine derivative appear at a distinct chemical shift, such as a sharp signal at δ 8.38 ppm. mdpi.com The protons of the cyclohexyl moiety, which corresponds to the tetrahydrobenzo portion, typically present as multiplets in the upfield region, for example, at δ 2.89, 2.74, and 1.80 ppm. mdpi.com

In one specific analogue, N,N′-bis(5,6,7,8-tetrahydrobenzo researchgate.netmdpi.comthieno[2,3-d]pyrimidin-4-yl)methanediamine, the methylene (B1212753) protons bridging the two NH groups produce a sharp triplet at δ 5.29 ppm, while the NH protons themselves appear as a triplet at δ 7.34 ppm. mdpi.com The subsequent cyclization product shows a characteristic singlet for the pyrimidine proton at δ 8.94 ppm. mdpi.com These examples from closely related structures provide a strong basis for predicting the spectral features of this compound derivatives.

CompoundProton AssignmentChemical Shift (δ ppm)Reference
N,N′-bis(5,6,7,8-tetrahydrobenzo researchgate.netmdpi.comthieno[2,3-d]pyrimidin-4-yl)methanediamine (2)Pyrimidine-H8.38 (s) mdpi.com
Cyclohexyl-H2.89, 2.74, 1.80 (m) mdpi.com
1,3-Bis(5,6,7,8-tetrahydrobenzo researchgate.netmdpi.comthieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione (3)Pyrimidine-H8.94 (s) mdpi.com
Cyclohexyl-H2.99, 2.88, 1.95 (m) mdpi.com

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a spectrum of the carbon backbone of a molecule. For complex heterocyclic systems, ¹³C NMR is vital for confirming the number and type of carbon atoms. In analyses of tetrahydrobenzo researchgate.netmdpi.comthieno[2,3-d]pyrimidine analogues, common carbon peaks for the core structure are consistently observed. nih.gov

For example, the ¹³C NMR spectrum of N,N′-bis(5,6,7,8-tetrahydrobenzo researchgate.netmdpi.comthieno[2,3-d]pyrimidin-4-yl)methanediamine reveals six distinct peaks for the thienopyrimidine ring at δ 164.9, 156.2, 152.4, 132.3, 126.2, and 115.8 ppm, with the methylene carbon appearing at δ 47.5 ppm. mdpi.com In a cyclized derivative, the newly formed amide carbon is found downfield at δ 157.8 ppm, and the thienopyrimidine carbons are observed at δ 171.9, 152.2, 148.3, 141.9, 127.8, and 127.3 ppm. mdpi.com

CompoundCarbon AssignmentChemical Shift (δ ppm)Reference
N,N′-bis(5,6,7,8-tetrahydrobenzo researchgate.netmdpi.comthieno[2,3-d]pyrimidin-4-yl)methanediamine (2)Thienopyrimidine Ring164.9, 156.2, 152.4, 132.3, 126.2, 115.8 mdpi.com
Methylene Carbon (N-CH₂-N)47.5 mdpi.com
1,3-Bis(5,6,7,8-tetrahydrobenzo researchgate.netmdpi.comthieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione (3)Thienopyrimidine Ring171.9, 152.2, 148.3, 141.9, 127.8, 127.3 mdpi.com
Amide Carbon (C=O)157.8 mdpi.com

Fluorine-19 NMR (¹⁹F NMR) is a specialized technique used for the characterization of organofluorine compounds. Given the high sensitivity and wide chemical shift range of the ¹⁹F nucleus, it is an excellent tool for identifying and differentiating fluorinated analogues. While specific ¹⁹F NMR data for fluorinated this compound derivatives are not detailed in the available literature, this technique is crucial in the study of other complex fluorinated heterocyclic systems, such as dibenzo[b,f]oxepine derivatives combined with fluoroazobenzenes. nih.gov For any newly synthesized fluorinated analogues of the title compound, ¹⁹F NMR would be essential for confirming the incorporation and specific location of fluorine atoms on the molecular scaffold.

Mass Spectrometry Techniques for Molecular Identification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. This is critical for confirming the identity of newly synthesized molecules and distinguishing between compounds with the same nominal mass. For the parent compound, this compound, the expected exact mass is 202.045, corresponding to the molecular formula C₁₂H₁₀OS. molbase.com A derivative, this compound-2-carbonyl chloride, has a calculated exact mass of 264.001 for the formula C₁₃H₉ClO₂S. molbase.com In experimental studies of related compounds, such as 1,3-bis(5,6,7,8-tetrahydrobenzo researchgate.netmdpi.comthieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione, the mass spectrum showed a molecular ion peak (M⁺) at m/z = 476, confirming its molecular formula of C₂₃H₂₀N₆O₂S₂. mdpi.com

CompoundMolecular FormulaCalculated/Observed Mass (m/z)Reference
This compoundC₁₂H₁₀OS202.045 (Exact Mass) molbase.com
This compound-2-carbonyl chlorideC₁₃H₉ClO₂S264.001 (Exact Mass) molbase.com
1,3-Bis(5,6,7,8-tetrahydrobenzo researchgate.netmdpi.comthieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione (3)C₂₃H₂₀N₆O₂S₂476 (M⁺) mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Dibenzo[b,f]oxepine derivatives, which share the seven-membered oxepine ring, are a significant scaffold in medicinal chemistry. mdpi.com The analysis of their IR spectra is crucial for identifying key structural features.

In the characterization of a related thieno[2,3-d]pyrimidine derivative bearing an imidazolidinedione moiety, the IR spectrum was instrumental in confirming the reaction outcome. mdpi.com The spectrum revealed a characteristic carbonyl (C=O) absorption at 1752 cm⁻¹ and, importantly, showed the disappearance of the N-H absorption band that was present in the starting material, confirming the cyclization. mdpi.com This demonstrates the utility of IR spectroscopy in tracking chemical transformations and confirming the presence of key functional groups, such as carbonyls, ethers (C-O), and aromatic rings, which would be characteristic of the this compound core.

CompoundFunctional GroupAbsorption Wavenumber (cm⁻¹)Reference
1,3-Bis(5,6,7,8-tetrahydrobenzo researchgate.netmdpi.comthieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione (3)Amide C=O1752 mdpi.com
C=N/C=C1564, 1439 mdpi.com
N,N′-bis(5,6,7,8-tetrahydrobenzo researchgate.netmdpi.comthieno[2,3-d]pyrimidin-4-yl)methanediamine (2)N-H3446 mdpi.com

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is an indispensable technique for the unambiguous determination of the absolute stereochemistry and solid-state conformation of molecules. For complex heterocyclic systems like derivatives of this compound, this method provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for understanding their chemical properties and potential interactions.

Research Findings from Analogous Structures:

Studies on structurally related benzo nih.govresearchgate.netthieno[2,3-d]pyrimidine derivatives have demonstrated the power of X-ray crystallography in defining their molecular architecture. For instance, the crystal structures of certain tricyclic benzo nih.govresearchgate.netthieno[2,3-d]pyrimidine compounds have been resolved, revealing the planarity of the fused ring system and the specific conformations of substituent groups. nih.gov

In one such study, the X-ray crystal structures of two derivatives, referred to as compound 6 and 7 , complexed with human dihydrofolate reductase (hDHFR) were determined. This analysis revealed that the tricyclic benzo nih.govresearchgate.netthieno[2,3-d]pyrimidine ring system binds in the folate binding mode, with the sulfur atom of the thieno-moiety mimicking the 4-amino group of methotrexate. nih.gov This highlights how the fused ring system orients itself within a biological target.

Similarly, crystallographic analysis of dibenzo[b,f]oxepine, which shares the seven-membered oxepine ring, shows that the molecule is not planar but adopts a folded, butterfly-like conformation in its ground state. mdpi.com The dihedral angles between the aromatic rings are significant, ranging from approximately 64.9° to 68.8°. mdpi.com This non-planar conformation is a key structural feature of the dibenzo[b,f]oxepine scaffold.

The crystal structure of other complex benzothiophene (B83047) derivatives, such as 5-(phenylsulfonyl)-5,6-dihydrobenzo nih.govresearchgate.netthieno[3,2-j]phenanthridine, has also been elucidated. nih.govresearchgate.net In this molecule, the benzothiophene ring system is essentially planar. The conformation of the adjacent dihydropyridine (B1217469) ring was found to be a screw-boat conformation. researchgate.net

Interactive Data Tables of Analogous Compounds:

The following tables summarize crystallographic data for compounds structurally related to this compound. This data provides a reference for the expected structural parameters of the target compound and its derivatives.

Table 1: Crystallographic Data for a Dibenzo[b,f]oxepine Analog

ParameterValue
Compound NameDibenzo[b,f]oxepine
Crystal SystemOrthorhombic
Space GroupP 21/n 21/a 21/m (Pnam)
Key Dihedral Angle~64.9–68.8°
ConformationButterfly-like (saddle-shaped)
Reference mdpi.com

Table 2: Crystallographic Data for a Benzo[b]thieno Fused-Ring System

ParameterValue
Compound Name5-(phenylsulfonyl)-5,6-dihydrobenzo nih.govresearchgate.netthieno[3,2-j]phenanthridine
Molecular FormulaC₂₆H₁₉NO₂S₂
Benzothiophene RingEssentially planar
Dihydropyridine Ring ConformationScrew-boat
Key Dihedral Angle (Thiophene-Phenyl)88.1 (1)°
Reference nih.govresearchgate.net

Biological Activities and Mechanistic Investigations of 4,5 Dihydrobenzo B Thieno 2,3 D Oxepine Derivatives in Vitro Studies

Phosphoinositide 3-Kinase (PI3K) Pathway Modulation

The PI3K pathway is a central signaling cascade that governs essential cellular functions, including growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Specific derivatives of the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine class have been developed as inhibitors of lipid kinases, particularly targeting the p110α isoform and other isoforms of PI3K. Patent literature describes compounds based on the this compound-2-carboxylate ester and this compound-2-carboxamide structures as potent PI3K inhibitors. google.com These compounds are designed to interfere with the catalytic activity of PI3K enzymes, which are crucial for the molecular mechanisms of diseases like cancer. google.com The development of these inhibitors underscores the therapeutic potential of this chemical scaffold in oncology by directly targeting a key driver of tumor cell growth and survival. google.com

The ability of this class of compounds to inhibit the PI3K pathway translates to significant anti-proliferative effects across various cancer cell lines. Structurally related tetrahydrobenzo google.comresearchgate.netthieno[2,3-d]pyrimidine (B153573) derivatives have demonstrated potent activity. For example, certain derivatives were shown to be highly effective against the MDA-MB-435 cancer cell line, with IC₅₀ values (the concentration required to inhibit 50% of cell proliferation) as low as 9.0 nM. mdpi.com Further studies on related thieno[2,3-d]pyrimidine compounds have confirmed broad anti-proliferative action, as detailed in the table below.

Anti-proliferative Activity of Thieno[2,3-d]pyrimidine Derivatives in Cancer Cell Lines
Compound Class/DerivativeCancer Cell LineActivity (IC₅₀/GI₅₀)Reference
4-Substituted-5,6,7,8-tetrahydrobenzo google.comresearchgate.netthieno[2,3-d]pyrimidinesMDA-MB-435 (Melanoma)< 40 nM mdpi.com
Thieno[2,3-d]pyrimidine-sulfonamide conjugate (M6)MCF-7 (Breast Cancer)4.61 µM rsc.org
4,5-dihydro-1H-thieno[2′,3′:2,3]thiepino[4,5-c]pyrazole-3-carboxamide (6g)A549 (Lung Cancer)9.68 µM rsc.org

Modulation of Inflammatory Signaling Pathways

Chronic inflammation is a critical factor in the development and progression of numerous diseases. Derivatives of the benzo[b]thieno scaffold have shown promising anti-inflammatory properties by targeting several key components of inflammatory signaling pathways.

Several studies have highlighted the ability of tetrahydrobenzo google.comresearchgate.netthieno[2,3-d]pyrimidine derivatives to suppress the production of key pro-inflammatory cytokines. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, specific compounds significantly inhibited the secretion of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govnih.gov Notably, derivatives designated A2, A6, and B7 were identified as potent inhibitors of these cytokines. nih.govnih.gov This inhibition is crucial as both TNF-α and IL-6 are pivotal mediators of the inflammatory response. While direct inhibition of Interleukin-2 (IL-2) and Interferon-gamma (IFNγ) by this specific oxepine scaffold is less documented, the modulation of overarching inflammatory pathways suggests a broad anti-inflammatory profile.

Inhibition of Pro-inflammatory Cytokines by Tetrahydrobenzo google.comresearchgate.netthieno[2,3-d]pyrimidine Derivatives
DerivativeCell LineInhibited CytokineKey FindingReference
A2, A6, B7RAW264.7 MacrophagesTNF-α, IL-6Strongly suppressed secretion nih.govnih.gov

Cyclooxygenase-2 (COX-2) is an enzyme that is often upregulated at sites of inflammation and plays a significant role in the synthesis of prostaglandins, which are key inflammatory mediators. Research has shown that tetrahydrobenzo google.comresearchgate.netthieno[2,3-d]pyrimidine derivatives can exert their anti-inflammatory effects by suppressing the expression of the COX-2 enzyme. nih.govnih.gov The compounds A2, A6, and B7, which were effective at reducing cytokine levels, also strongly suppressed COX-2 expression in macrophage cell models. nih.govnih.gov While the precise binding mechanism for this specific scaffold has not been fully elucidated, the mechanism for many COX-2 inhibitors involves critical interactions with key amino acid residues within the enzyme's active site, such as Tyr-385 and Ser-530. These interactions can block the enzyme's ability to convert arachidonic acid into pro-inflammatory prostaglandins.

The transcription factor RORγt is essential for the differentiation of T helper 17 (Th17) cells, which are critical drivers of many autoimmune and inflammatory diseases through their production of cytokines like IL-17. nih.govnih.gov Derivatives of 5,6,7,8-tetrahydrobenzo google.comresearchgate.netthieno[2,3-d]pyrimidine have been identified as potent inhibitors of RORγt. researchgate.netnih.govnih.gov One such derivative, referred to as TTP, was found to effectively repress the development of Th17 cells. researchgate.netnih.gov Mechanistic studies suggest that these inhibitors may bind to a unique pocket located in the hinge region of the RORγt protein, distinct from the main ligand-binding domain. researchgate.netnih.gov This inhibition of RORγt activity blocks the entire Th17 differentiation program, thereby preventing the production of pro-inflammatory cytokines and representing a promising strategy for treating Th17-mediated diseases. nih.govnih.gov

Neurotransmitter Receptor Interaction Studies

Dopamine (B1211576) D-4 Receptor Binding and Activity

Derivatives of the broader dibenzo[b,f]oxepine class, which are structurally related to this compound, have demonstrated notable activity at the dopamine D-4 receptor. Specifically, the compound 10-(4-methylpiperazino)dibenz[b,f]oxepine has been shown to be a potent blocker of the D-4 dopamine receptor, exhibiting twice the activity of the atypical antipsychotic drug, clozapine (B1669256). nih.gov This affinity for the clozapine binding sites in the rat brain underscores the potential for this class of compounds to modulate dopaminergic pathways, which are crucial in the regulation of mood, cognition, and motor control. nih.gov

Central Nervous System Receptor Modulation

The therapeutic potential of dibenzo[b,f]oxepine derivatives extends beyond dopamine receptor antagonism to include modulation of other central nervous system (CNS) receptors. nih.gov Research has confirmed that these compounds can exert adrenolytic and depressant effects on the CNS, suggesting their utility as sedatives and anticonvulsants. nih.gov Furthermore, synthetic derivatives such as trans and cis tetrahydrodibenzo[b,f]furo[2,3-d]oxepins have been evaluated for their in vitro affinities for the norepinephrine (B1679862) transporter, as well as the 5-HT2A and 5-HT2C serotonin (B10506) receptors, indicating a broad spectrum of activity within the CNS. nih.govmdpi.com

Investigations into Cytotoxic Effects in Specific Cell Lines

The cytotoxic potential of compounds structurally related to this compound has been a subject of investigation. For instance, a series of novel thieno[2,3-d]pyrimidin-4(1H)-one-based analogs were synthesized and evaluated for their ability to inhibit the growth of human colon tumor cells. researchgate.net While specific data on this compound was not detailed, the broader class of thieno[2,3-d]pyrimidines has shown promise in this area. In a separate study, tetrahydrobenzo nih.govmdpi.comthieno[2,3-d]pyrimidine derivatives were assessed for cytotoxicity in RAW264.7 macrophage cells. The results indicated that at concentrations up to 160 μM, these compounds did not significantly impact cell viability, with survival rates remaining above 80%. nih.gov This suggests a favorable cytotoxicity profile for this particular structural class. nih.gov

Antifungal Activities and NADH/Ubiquinone Oxidoreductase Inhibition

The antifungal properties of related heterocyclic systems have also been explored. A study on 3,5,6,8-tetrahydro-4H-thiopyrano[4′,3′:4,5]thieno[2,3-d]pyrimidin-4-ones demonstrated their fungicidal activity. researchgate.net Specifically, compounds within this series, such as 6e, 6m, and 6s, exhibited a 70% inhibition of the fungus Dothiorella gregaria at a concentration of 100 mg/L. researchgate.net While the specific mechanism of NADH/ubiquinone oxidoreductase inhibition was not explicitly detailed for this class of compounds, their antifungal action points to a potential interference with fungal metabolic pathways.

Exploration of Microtubule Inhibition

A significant area of research for compounds with a tetrahydrobenzo nih.govmdpi.comthieno[2,3-d]pyrimidine scaffold, which is structurally analogous to this compound, is their role as microtubule targeting agents. mdpi.com These compounds have been found to interact with the colchicine (B1669291) binding site on tubulin, thereby disrupting microtubule dynamics, a process critical for cell division. mdpi.com

One study detailed the design and synthesis of a series of 4-substituted 5,6,7,8-tetrahydrobenzo nih.govmdpi.comthieno[2,3-d]pyrimidines. mdpi.com Among these, compound 4 was identified as a particularly potent agent, being 1.6 times more potent in cell proliferation assays and approximately 7 times more potent in microtubule depolymerization assays than the lead compound. mdpi.comnih.gov The most potent compounds for antiproliferative effects were 4 , 5 , and 7 , with IC50 values below 40 nM. mdpi.comnih.gov

Further investigations into the direct effects on tubulin assembly revealed that compounds 4 , 5 , 7 , 8 , and 10 were more potent inhibitors of tubulin assembly than the lead compounds and the known microtubule inhibitor combretastatin (B1194345) A-4 (CA-4). mdpi.com Specifically, compound 4 was twice as potent as the lead compound 1 . mdpi.com These compounds also effectively inhibited the binding of [3H]colchicine to tubulin, with inhibition rates ranging from 89-99%. mdpi.com

The table below summarizes the antiproliferative and microtubule depolymerizing activities of selected 5,6,7,8-tetrahydrobenzo nih.govmdpi.comthieno[2,3-d]pyrimidine derivatives.

CompoundAntiproliferative IC50 (nM) in MDA-MB-435 cellsMicrotubule Depolymerization EC50 (nM)
4 9.019
5 < 40Not specified
7 < 40Not specified

The following table presents the inhibition of tubulin assembly and colchicine binding by these compounds.

CompoundInhibition of Tubulin Assembly IC50 (µM)Inhibition of [3H]colchicine binding (%)
1 Not specified84
2 Not specified67
3 Not specified62
4 2-fold more potent than 1 89-99
5 2-fold more potent than CA-489-99
7 2-fold more potent than CA-489-99
8 2-fold more potent than CA-489-99
10 2-fold more potent than CA-489-99
CA-4 Not specifiedNot specified

Future Directions and Research Perspectives in Dihydrobenzothienooxepine Chemistry

Development of Advanced Synthetic Strategies for Complex Architectures

The creation of structurally diverse and complex chemical libraries is fundamental to discovering novel bioactive molecules. For the dihydrobenzothienooxepine scaffold, moving beyond traditional synthetic methods is crucial for accessing novel chemical space and intricate molecular architectures. Future efforts should focus on developing more efficient, versatile, and sophisticated synthetic routes.

Advanced strategies could include:

Tandem and Cascade Reactions: Designing multi-step reactions that occur in a single pot, such as a sequential Knoevenagel condensation followed by an intramolecular Ullmann ether formation, can significantly improve efficiency and reduce waste. nih.govmdpi.com

Transition-Metal-Free Cyclizations: Exploring methods like base-promoted intramolecular O-arylation or decarboxylative annulation offers pathways to the core structure under milder conditions, avoiding potentially toxic metal catalysts. researchgate.netresearchgate.net

Ring Expansion Strategies: Investigating the expansion of smaller, more readily available ring systems into the seven-membered oxepine ring could provide novel entry points to the scaffold. researchgate.net

Scaffold Hopping and Isosteric Replacement: Systematically replacing parts of the core structure, for instance by employing a "scaffold hopping" strategy, can lead to the discovery of related novel chemotypes with improved properties. nih.govmdpi.com This approach was successfully used in designing thieno[3,2-b]pyridinone derivatives as anti-tuberculosis agents. nih.gov

Attachment of Functional Moieties: Developing synthetic handles on the core structure to attach other complex or functional molecules, such as photoswitches, can generate compounds with novel functionalities for applications in photopharmacology. mdpi.com

Synthetic StrategyDescriptionPotential Advantage for Dihydrobenzothienooxepine CoreReference Example Concept
Palladium-Catalyzed ReactionsUtilizes palladium catalysts for reactions like the Mizoroki–Heck reaction to form key C-C bonds for ring closure.High efficiency and regioselectivity in forming the seven-membered ring.Synthesis of Dibenzo[b,f]oxepines. nih.gov
Cascade ReactionsA sequence of intramolecular reactions, such as nucleophilic aromatic substitution followed by Knoevenagel condensation.Increases molecular complexity from simple starting materials in a single operation.One-pot synthesis of Dibenzoxepines. nih.govmdpi.com
[4+3] AnnulationA cycloaddition reaction that combines a four-atom π-system with a three-atom component to directly form the seven-membered ring.Rapid construction of the core oxepine ring with control over stereochemistry.Synthesis of Benzo researchgate.netmdpi.comthieno[3,2-b]oxepines. researchgate.net
Scaffold HoppingDesigning related but structurally distinct scaffolds that retain similar biological activity.Discovery of novel intellectual property and potentially improved pharmacological profiles.Design of Thieno[3,2-b]pyridinone derivatives. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Studies through Targeted Derivatization

A systematic exploration of the structure-activity relationship (SAR) is essential for transforming a hit compound into a lead candidate. For the 4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine scaffold, future research must involve the targeted synthesis of analog libraries to probe how specific structural modifications influence biological activity.

Key areas for derivatization include:

Substitution on the Aromatic Rings: Introducing a variety of substituents (e.g., electron-donating, electron-withdrawing, halogen, and bulky groups) onto the benzo and thieno rings to probe electronic and steric effects on target binding. Studies on related thienodiazepines have shown that electronic properties can be more critical than structural ones for anticonvulsant activity. nih.gov

Side Chain Exploration: For derivatives like N2-(2-chlorophenyl)-N8-ethyl-N2-methyl-4,5-dihydrobenzo[b]thieno[2,3-d]oxepine-2,8-dicarboxamide, systematically modifying the dicarboxamide side chains can optimize potency and selectivity. ontosight.ai

Computational chemistry, including Density Functional Theory (DFT) calculations and molecular docking, should be used to rationalize observed SAR and guide the design of next-generation compounds with enhanced activity. mdpi.com

Modification SiteExample SubstituentHypothesized ImpactRationale / Guiding Principle
Benzo Ring (Position 8)-Cl, -F (Halogen)Increase binding affinity through halogen bonding; modulate metabolic stability.Halogen atoms are known to participate in specific interactions with protein targets.
Benzo Ring (Position 9)-OCH3 (Electron-donating)Alter electronic distribution of the π-system, potentially enhancing receptor interaction.Electronic properties are key drivers of activity in related heterocyclic systems. nih.gov
Thiophene (B33073) Ring-CF3 (Electron-withdrawing)Modify pKa and improve cell permeability or metabolic stability.Commonly used bioisostere for improving pharmacokinetic properties.
Core ScaffoldIsosteric Replacement (e.g., thieno[2,3-d] to furo[2,3-d])Modulate solubility, target selectivity, and patentability.Isosterism is a classic medicinal chemistry strategy to fine-tune compound properties. mdpi.com

Integration of High-Throughput In Vitro Biological Screening with Mechanistic Elucidation

To efficiently identify the biological activities of newly synthesized dihydrobenzothienooxepine derivatives, a robust screening paradigm is necessary. This should begin with broad, high-throughput in vitro screening followed by detailed mechanistic studies for active compounds.

A potential screening cascade could involve:

Initial Cytotoxicity and Target-Agnostic Screening: Assessing general cytotoxicity in various cell lines (e.g., cancer and non-cancerous lines) to identify potent compounds and establish safe concentration ranges for further testing. nih.gov

Focused Biological Assays: Based on the activities of related heterocyclic cores, focused screens should be prioritized. ontosight.aimdpi.com For example:

Anti-inflammatory assays: Measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov

Anticancer assays: Screening against a panel of cancer cell lines representing different tumor types.

Neurological assays: Conducting receptor binding assays for targets like dopamine (B1211576) or GABA receptors. nih.govnih.gov

Mechanism of Action (MoA) Elucidation: For compounds showing significant activity, subsequent studies are critical to identify the molecular target and pathway. This can involve:

Western Blot Analysis: To probe the modulation of key signaling pathways, such as NF-κB and MAPK in inflammation. nih.gov

Enzyme Inhibition Assays: To directly measure activity against specific enzymes, such as the InhA reductase in Mycobacterium tuberculosis. nih.gov

Genomic and Proteomic Approaches: Employing techniques like sequencing of resistant mutants to pinpoint the direct molecular target of a compound. nih.gov

Screening PhaseAssay TypePurposeExample Endpoint
Primary ScreenCell Viability (e.g., MTT assay)Identify bioactive compounds and determine cytotoxic concentrations.IC50 (50% inhibitory concentration).
Secondary Screen (Anti-Inflammatory)Griess Assay / ELISAQuantify inhibition of inflammatory mediators.Reduction in NO, TNF-α, IL-6 levels. nih.gov
Secondary Screen (Antitubercular)Whole-cell Mtb Growth InhibitionIdentify compounds with activity against M. tuberculosis.MIC (Minimum Inhibitory Concentration). nih.gov
Mechanism of ActionEnzyme Inhibition AssayConfirm direct interaction with a predicted molecular target.Enzyme Ki or IC50 value. nih.gov
Mechanism of ActionWestern BlotInvestigate effects on specific cell signaling pathways.Decreased phosphorylation of MAPK or p65. nih.gov

Application of Artificial Intelligence and Machine Learning in Rational Compound Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) offers a paradigm shift from traditional, often serendipitous, drug discovery to a more rational and accelerated process. nih.gov These computational tools can be applied at multiple stages of the discovery pipeline for the dihydrobenzothienooxepine class.

Future applications include:

De Novo Design: Utilizing generative AI models, which function like "chemical language models," to design entirely new molecules based on the dihydrobenzothienooxepine scaffold. unipi.it These models can explore vast chemical space to generate structures with optimized properties that a human chemist might not conceptualize. unipi.itspringernature.com

Predictive Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models trained on data from synthesized analogs. These models can then predict the biological activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates.

Multi-Parametric Optimization (MPO): Employing AI platforms to simultaneously optimize a compound for multiple parameters, such as potency against its target, selectivity over off-targets, and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. chemanager-online.com

Synthesis Planning: Using AI-driven retrosynthesis software to predict plausible and efficient synthetic routes for novel, computer-generated molecular designs, bridging the gap between virtual design and physical synthesis. chemanager-online.com

By combining molecular modeling with machine learning, computational resources can be created to design novel modulators in a more efficient and targeted manner. nih.gov

AI/ML ApplicationDescriptionRole in Dihydrobenzothienooxepine Discovery
Generative ModelsAI algorithms that create new data (molecules) based on learning from an existing dataset.Design novel, synthesizable, and diverse analogs of the core scaffold. springernature.comchemanager-online.com
Predictive QSARMachine learning models that correlate chemical structures with biological activities.Forecast the potency of virtual compounds before synthesis, prioritizing resources.
Multi-Parametric Optimization (MPO)Algorithms that balance multiple, often conflicting, properties (e.g., potency vs. solubility).Identify lead candidates with the best overall balance of properties for clinical success. chemanager-online.com
Retrosynthesis PredictionAI tools that propose synthetic routes for a target molecule.Accelerate the synthesis of computationally designed molecules. chemanager-online.com

Q & A

Q. What validation methods are critical for confirming target engagement in cellular assays?

  • Methodological Answer : Use CRISPR knockouts or siRNA silencing of target enzymes (e.g., tyrosinase) to confirm on-target effects. and recommend combining Western blotting (e.g., p53/p21 pathways) with thermal shift assays to validate binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.